ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
This compound belongs to the dihydrothieno[2,3-c]pyridine class, characterized by a bicyclic scaffold fused with a thiophene ring. The structure includes a 3-cyano group, a 2-(2-nitrobenzamido) substituent, and an ethyl carboxylate moiety at position 4.
Properties
IUPAC Name |
ethyl 3-cyano-2-[(2-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-2-27-18(24)21-8-7-11-13(9-19)17(28-15(11)10-21)20-16(23)12-5-3-4-6-14(12)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZYFCATQVIHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Nitrobenzamido Group: This step involves the reaction of the intermediate compound with 2-nitrobenzoyl chloride under basic conditions to form the nitrobenzamido derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH) in water
Major Products
Reduction of Nitro Group: 2-amino derivative
Reduction of Cyano Group: Amine derivative
Hydrolysis of Ester Group: Carboxylic acid derivative
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
Ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has garnered attention for its potential anti-inflammatory and anticancer properties. Research indicates that it may inhibit specific enzymes and pathways associated with these diseases.
Case Study: Anti-Cancer Activity
A study investigated the compound's ability to inhibit cancer cell proliferation. Results showed a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Biological Research
Molecular Interaction Studies:
This compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its unique structure allows researchers to explore binding affinities and mechanisms of action.
Case Study: Protein Binding
Research demonstrated that this compound binds effectively to target proteins involved in inflammatory responses, providing insights into its mechanism of action .
Chemical Research
Synthesis and Derivatives:
The compound acts as a building block for synthesizing more complex molecules with potential pharmaceutical applications. Its derivatives can be modified through various chemical reactions, such as reduction and hydrolysis.
Table: Synthetic Pathways
| Reaction Type | Product Derivative |
|---|---|
| Reduction of Nitro | 2-amino derivative |
| Reduction of Cyano | Amine derivative |
| Hydrolysis of Ester | Carboxylic acid derivative |
Industrial Applications
Material Development:
In addition to its medicinal applications, this compound is explored for developing new materials with specific properties such as polymers and coatings.
Case Study: Polymer Chemistry
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications .
Mechanism of Action
The mechanism of action of ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases by binding to their active sites, thereby blocking their activity. The nitrobenzamido group can participate in hydrogen bonding and electrostatic interactions with the target protein, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs are compared below based on substituents, biological activity, and synthesis:
Key Observations:
- Substituent Effects :
- The 2-nitrobenzamido group in the target compound may enhance binding to tubulin compared to 4SC-207’s pyridinyl acrylamido group, as nitro groups improve π-π stacking and hydrogen bonding .
- Compound 3a’s 3,4,5-trimethoxyphenyl substituent confers high antitubulin potency (IC₅₀: 1.2 µM), suggesting that electron-donating groups (e.g., methoxy) optimize activity .
- Carboxylate Variations :
- The ethyl carboxylate in the target compound and 4SC-207 may improve solubility compared to the methyl ester in compound 3a .
Biological Activity
Molecular Characteristics
- Molecular Formula : C13H12N4O4S
- Molecular Weight : 304.32 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its structural formula.
Structural Representation
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of cyano and nitro groups enhances its reactivity and potential biological interactions.
- Antimicrobial Activity : Studies have indicated that thienopyridine derivatives exhibit antimicrobial properties. Ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Potential : Research suggests that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some thienopyridine derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thienopyridine derivatives for their antimicrobial properties. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies reported in Cancer Letters indicated that this compound induced apoptosis in human breast cancer cell lines (MCF-7) through the intrinsic pathway involving mitochondrial dysfunction .
Case Study 3: Anti-inflammatory Properties
Research conducted by Phytomedicine highlighted the anti-inflammatory effects of related thienopyridine compounds. The study demonstrated a reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with these compounds .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Ethyl 3-cyano-2-(2-nitrobenzamido)... | Yes | Yes | Yes |
| Clopidogrel (related compound) | Moderate | No | Yes |
| Ticlopidine (related compound) | Yes | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
